Butylparaben

Vue d'ensemble

Description

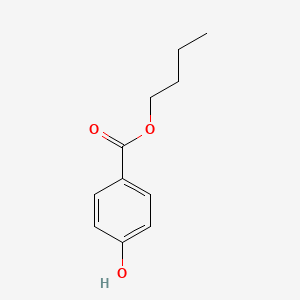

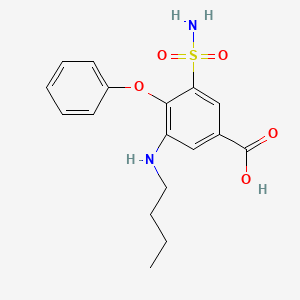

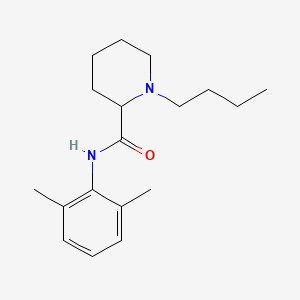

Butylparaben, also known as butyl p-hydroxybenzoate, is an organic compound with the formula C4H9O2CC6H4OH . It is a white solid that is soluble in organic solvents . It has proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions, and as a flavoring additive in food .

Synthesis Analysis

Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . It is produced industrially .

Molecular Structure Analysis

The molecular formula of Butylparaben is C11H14O3 . The molecular weight is 194.23 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Parabens such as butylparaben are esters of para-hydroxybenzoic acid. An ester is a compound that is, generally speaking, formed from the reaction of an acid and alcohol .

Physical And Chemical Properties Analysis

Butylparaben has a density of 1.1±0.1 g/cm3, a boiling point of 309.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It is slightly soluble in water and soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol .

Applications De Recherche Scientifique

Preservative in Pharmaceuticals

Butylparaben is widely used as a preservative in pharmaceutical products due to its antimicrobial properties . It helps to prevent the growth of harmful microorganisms, thereby increasing the shelf life of pharmaceutical products .

Preservative in Cosmetics

Similar to its use in pharmaceuticals, Butylparaben is also used as a preservative in cosmetics . It prevents the growth of bacteria and fungi, which can cause products to spoil and potentially harm the user .

Preservative in Food

Butylparaben is used as a preservative in food products . It acts as an antioxidant, helping to prevent spoilage and extend the shelf life of food products .

Antimicrobial Agent

Butylparaben exhibits antimicrobial properties, making it useful in various industries . It is particularly effective against fungi and Gram-positive bacteria .

Industrial Applications

In addition to its use in pharmaceuticals, cosmetics, and food, Butylparaben is also used in various industrial products . Its antimicrobial properties make it a valuable additive in products that require protection against microbial growth .

Environmental Tracer

Due to its widespread use and persistence in the environment, Butylparaben can be used as a tracer to study environmental pollution . It has been detected in various environmental media, including water, air, and soil .

Endocrine Disruptor Research

Butylparaben has been found to act as an endocrine disruptor . This has led to its use in research studying the effects of endocrine-disrupting chemicals on human health and the environment .

Carcinogenicity Research

Some reports suggest that Butylparaben may be a carcinogenic compound . As such, it is used in research studying the carcinogenic effects of various substances .

Mécanisme D'action

Target of Action

Butylparaben, an organic compound with the formula C4H9O2CC6H4OH , primarily targets microorganisms . It is a highly successful antimicrobial preservative used in cosmetics , pharmaceutical suspensions , and as a flavoring additive in food . It is particularly effective against mold and yeast .

Mode of Action

It is proposed to act by inhibitingDNA and RNA synthesis , and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that Butylparaben interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Butylparaben may affect various biochemical pathways. For instance, it has been reported to promote hepatic lipogenesis, inflammation, gluconeogenesis, and insulin resistance through the inhibition of the farnesoid X receptor (FXR) pathway . Additionally, parabens and other xenobiotic chemicals can interfere with the hypothalamo-pituitary-gonadal axis and behave similar to female hormones, blocking or destabilizing the normal hormonal action .

Pharmacokinetics

It is known that butylparaben displays dose-dependent systemic exposure up to the maximum dose of 50 mg/kg/day . Repeated administration of Butylparaben for 13 weeks shows no bioaccumulation .

Result of Action

The primary result of Butylparaben’s action is its antimicrobial effect, which makes it a successful preservative in various products . . For instance, it has been reported to induce hormonal disruption, significant ocular damage, and allergic skin reactions .

Action Environment

The action, efficacy, and stability of Butylparaben can be influenced by various environmental factors. For instance, it is soluble in organic solvents , which can affect its distribution and action in different environments. It is also worth noting that Butylparaben is banned in certain regions like Thailand, Palau, and Hawaii due to potential health concerns .

Orientations Futures

Propriétés

IUPAC Name |

butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020209 | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl-p-hydroxybenzoate appears as odorless white crystals or crystalline powder. Tasteless, but numbs the tongue. Aqueous solutions slightly acidic to litmus. (NTP, 1992), Colorless solid; Insoluble in water (207 mg/L at 20 deg C); Very hygroscopic; [HSDB] White odorless solid; Insoluble in water; [CAMEO] Powder; Slightly soluble in water; [MSDSonline], Solid, white crystals with little or no odour | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 3.50 mm Hg | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

181 °C | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Crystalline powder; solubility in water: approx 1:125 /Butylparaben calcium salt/, Crystalline powder; solubility in water: approx 1:110 /Butylparaben magnesium salt/, In water, 2.07X10+2 mg/L at 20 °C, Very slightly soluble in water, SOLUBILITY IN WATER: 0.15 G/100 G @ 80 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, For more Solubility (Complete) data for BUTYLPARABEN (7 total), please visit the HSDB record page., 0.207 mg/mL at 20 °C, insoluble in water; soluble in ether, acetone and propylene glycol, slightly soluble in oils, soluble (in ethanol) | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl p-hydroxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000186 [mmHg] | |

| Record name | Butylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Butylparaben | |

Color/Form |

Small, colorless crystals or powder, Crystalline powder, Finely divided solid | |

CAS RN |

94-26-8 | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BUTYLPARABEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPI1U3FV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 to 156 °F (NTP, 1992), 68.5 °C, 68 - 69 °C | |

| Record name | N-BUTYL-P-HYDROXYBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does butylparaben exert its estrogenic effects?

A1: Butylparaben demonstrates weak estrogenic activity by binding to estrogen receptors (ERs), particularly ERα and ERβ. [, , , ] This interaction can lead to the activation of estrogen-responsive genes and downstream effects, although at a much lower potency compared to 17β-estradiol. [, ]

Q2: What are the potential consequences of butylparaben's estrogenic activity?

A2: Studies in rats have shown that butylparaben exposure, especially during critical developmental periods, can disrupt the endocrine system. [, , ] Observed effects include reduced anogenital distance in male and female offspring, decreased sperm count, altered prostate development, and changes in ovarian weight and mammary gland development. [, , ]

Q3: Does butylparaben impact oxidative stress pathways?

A3: Research suggests that butylparaben exposure can induce oxidative stress in various organs, including the liver, testes, and brain of zebrafish larvae. [, , ] This is evidenced by increased lipid peroxidation, altered antioxidant enzyme activity (SOD, CAT, GPx, GST), and increased levels of reactive oxygen species (ROS). [, , ]

Q4: What is the molecular formula and weight of butylparaben?

A4: Butylparaben has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. [, ]

Q5: Is there any spectroscopic data available for butylparaben?

A5: Yes, terahertz time-domain spectroscopy (THz-TDS) has been used to characterize the transmission spectra of butylparaben, revealing distinct absorption peaks at 0.76 and 1.68 THz. [] This data can be utilized for identifying and quantifying butylparaben in various matrices.

Q6: How does butylparaben perform as a preservative in cosmetic formulations?

A6: Butylparaben, often used in combination with other parabens, effectively inhibits the growth of fungi and bacteria in cosmetic products. [, ] Studies on marigold-based skin care products demonstrated that a preservative containing butylparaben (Gujsol-1®) maintained appropriate microbiological quality during a two-year stability study. []

Q7: Are there any catalytic applications of butylparaben?

A7: While primarily known as a preservative, butylparaben can be synthesized using Dawson-type aluminum phosphotungstate (A1H3P2W18O62) as a catalyst. [] This heterogeneous catalyst exhibits high efficiency in the esterification reaction between n-butyl alcohol and p-hydroxybenzoic acid, leading to high butylparaben yields. []

Q8: How does the length of the alkyl chain in parabens influence their estrogenic activity?

A8: Research indicates a positive correlation between the alkyl chain length of parabens and their estrogenic potency. [, , ] Butylparaben, with its longer butyl chain, exhibits stronger estrogenic activity compared to shorter chain parabens like methylparaben and ethylparaben. [, , ]

Q9: What is the impact of chlorination on the estrogenic activity of parabens?

A9: Studies using yeast two-hybrid assays and ER-ELISA have shown that chlorination often reduces the estrogenic activity of parabens compared to their parent compounds. [] This suggests that structural modifications can significantly impact the endocrine disrupting potential of these chemicals.

Q10: How does butylparaben's formulation impact its percutaneous absorption?

A10: The presence of surfactants in topical formulations can influence butylparaben's percutaneous absorption. [] Research shows that while surfactants themselves are minimally absorbed, they can alter butylparaben's effective concentration at the skin surface, potentially leading to increased absorption. []

Q11: How is butylparaben metabolized in the body?

A11: Butylparaben is rapidly metabolized primarily by non-specific esterases in the skin and liver to p-hydroxybenzoic acid and butanol. [, , ] These metabolites are then further processed and excreted, minimizing butylparaben accumulation in the body. [, ]

Q12: What in vitro models have been used to study butylparaben's estrogenic activity?

A12: Several in vitro assays have been employed to assess butylparaben's estrogenic activity. These include:

- Recombinant yeast assays: Yeast cells expressing human estrogen receptors (hERα and medERα) are used to measure butylparaben's ability to activate estrogen-responsive genes. [, ]

- Human breast cancer cell lines (MCF-7): The proliferation of these cells, which express ERα, is assessed in response to butylparaben exposure. [, , ]

- ER binding assays: The ability of butylparaben to compete with 17β-estradiol for binding to ERα is measured using competitive binding assays. [, , ]

Q13: What in vivo models have been used to study butylparaben toxicity?

A14: Rodent models, particularly rats and mice, are frequently used to evaluate butylparaben's toxicity. [, , , , , , , , , , , , , ] Studies have examined various endpoints, including:

- Reproductive toxicity: Assessing effects on reproductive organs, hormone levels, and sperm parameters. [, , , , , , , ]

- Developmental toxicity: Evaluating butylparaben's impact on fetal development and offspring health. [, , ]

- Organ-specific toxicity: Examining butylparaben's effects on the liver, kidneys, spleen, and brain. [, , , ]

Q14: What are the known toxicological effects of butylparaben?

A14: Butylparaben has been associated with various toxicological effects in both in vitro and in vivo studies, including:

- Endocrine disruption: Butylparaben exhibits weak estrogenic activity and can potentially interfere with hormonal balance. [, , , , , , , , , ]

- Reproductive toxicity: Studies in rats have shown that butylparaben can adversely affect male and female reproductive systems, potentially impacting fertility. [, , , , , , , ]

- Developmental toxicity: Exposure to butylparaben during critical developmental windows can lead to adverse effects in offspring. [, , ]

- Oxidative stress: Butylparaben has been shown to induce oxidative stress in various organs, potentially contributing to cellular damage and dysfunction. [, , ]

- Genotoxicity: Some studies suggest potential genotoxic effects of butylparaben, although further research is needed to confirm these findings. [, ]

Q15: Is butylparaben safe for human use?

A16: The safety of butylparaben is a subject of ongoing debate. While regulatory agencies like the Cosmetic Ingredient Review (CIR) have deemed certain parabens, including butylparaben, safe for use in cosmetics at current levels, [] concerns remain regarding its potential endocrine disrupting properties and other toxicological effects. [, , , , , , , , , , , , ] More research is needed to fully assess the long-term health effects of butylparaben exposure, particularly in vulnerable populations.

Q16: What analytical methods are used to detect and quantify butylparaben?

A16: Several analytical techniques are employed to identify and quantify butylparaben in various matrices:

- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify butylparaben in mixtures. [, ]

- Terahertz time-domain spectroscopy (THz-TDS): This method exploits the unique THz absorption properties of butylparaben for its identification and quantification. []

- Gas chromatography (GC): This technique, often coupled with mass spectrometry (GC-MS), can be used for sensitive and specific detection of butylparaben. []

Q17: What are the potential environmental impacts of butylparaben?

A18: Butylparaben, being widely used in consumer products, is released into the environment through wastewater and can potentially impact aquatic ecosystems. [, ] Studies have shown that butylparaben:

- Can induce vitellogenin production in male medaka fish, indicating endocrine disrupting effects. []

- Exhibits acute and chronic toxicity to aquatic organisms, including daphnia and green algae. []

- Can alter gene expression in medaka fish, potentially impacting their development and health. []

Q18: Are there any viable alternatives to butylparaben as a preservative?

A19: The search for safer and more sustainable alternatives to parabens is ongoing. One promising alternative for preserving plant-based creams is potassium sorbate. [] A study comparing the efficacy of potassium sorbate and a paraben-based preservative in marigold-based skin care products found potassium sorbate to be equally effective in inhibiting microbial growth and maintaining product quality over two years. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)